1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione

説明

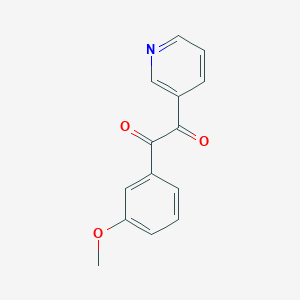

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione is a diketone derivative featuring a 3-methoxyphenyl group and a pyridin-3-yl substituent. This compound belongs to a broader class of 1,2-diketones, which are pivotal in organic synthesis and drug discovery due to their reactivity and ability to act as intermediates for heterocyclic systems.

特性

CAS番号 |

40061-32-3 |

|---|---|

分子式 |

C14H11NO3 |

分子量 |

241.24 g/mol |

IUPAC名 |

1-(3-methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione |

InChI |

InChI=1S/C14H11NO3/c1-18-12-6-2-4-10(8-12)13(16)14(17)11-5-3-7-15-9-11/h2-9H,1H3 |

InChIキー |

UZZWEDIEWRHCKB-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)C2=CN=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:

Starting Materials: The synthesis may start with 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.

Condensation Reaction: These aldehydes can undergo a condensation reaction with a suitable reagent like acetyl chloride in the presence of a base such as pyridine.

Oxidation: The intermediate product may then be oxidized using an oxidizing agent like potassium permanganate to form the final diketone product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Carboxylic acids, quinones.

Reduction Products: Alcohols, diols.

Substitution Products: Halogenated derivatives, substituted phenyl or pyridinyl compounds.

科学的研究の応用

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Activity

The pharmacological and physicochemical properties of 1,2-diketones are highly dependent on their substituents. Below is a comparative analysis:

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-2-(pyridin-3-yl)ethane-1,2-dione, and how can yield optimization be approached?

- Methodology : The compound is synthesized via a general procedure involving condensation reactions between 3-methoxyphenyl and pyridinyl precursors. reports a 40% yield under standard conditions. To optimize yield:

- Vary catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids).

- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Monitor reaction progress via TLC and extend reaction time if intermediates persist .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data validation be performed?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using δ 9.15 (aromatic protons) and δ 192.9/192.7 (dione carbonyl carbons) as critical markers ( ). Validate by comparing splitting patterns and integration ratios.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 242.0817 (±0.0006 tolerance). Cross-check with isotopic distribution simulations .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodology :

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts.

- Side reactions : Test for moisture sensitivity by conducting reactions under inert atmosphere (N₂/Ar).

- Reagent quality : Ensure anhydrous conditions if using hygroscopic reagents (e.g., POCl₃ in Vilsmeier-Haack reactions) .

Advanced Research Questions

Q. What computational strategies can validate the electronic structure and reactivity of the dione moiety?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distribution, focusing on the dione’s electrophilic sites.

- Compare computed ¹³C NMR chemical shifts (e.g., δ ~192 ppm for carbonyls) with experimental data to assess accuracy .

Q. How can researchers resolve discrepancies between experimental and theoretical NMR data?

- Methodology :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Conformational analysis : Use molecular dynamics simulations to identify dominant conformers influencing chemical shifts.

- Impurity profiling : Employ HPLC-MS to detect trace byproducts that may overlap with target signals .

Q. What mechanistic pathways explain side reactions during synthesis, and how can they be suppressed?

- Methodology :

- Intermediate trapping : Use quenching agents (e.g., MeOH) at timed intervals to isolate intermediates for LC-MS analysis.

- Kinetic studies : Vary temperature (25–80°C) to identify Arrhenius parameters for competing pathways.

- Steric effects : Introduce bulky substituents on precursors to block undesired cyclization (e.g., tert-butyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。